7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
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Overview
Description
7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a fluorinated heterocyclic compound. It belongs to the class of oxazepines, which are seven-membered heterocycles containing both oxygen and nitrogen atoms. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzene derivative with an amine and an aldehyde or ketone, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to these targets, which can include enzymes, receptors, and other proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
7,9-Dichloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Contains chlorine instead of fluorine, which affects its reactivity and stability.
7,9-Dibromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Bromine atoms confer different electronic and steric effects compared to fluorine.
Uniqueness
The presence of fluorine atoms in 7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine makes it unique among similar compounds. Fluorine atoms enhance the compound’s stability, lipophilicity, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
7,9-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine |
InChI |
InChI=1S/C9H9F2NO/c10-7-3-6-5-12-1-2-13-9(6)8(11)4-7/h3-4,12H,1-2,5H2 |
InChI Key |
BXEDZIKTOCZCSB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2F)F |
Origin of Product |
United States |
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